3-Chloro-2-(difluoromethoxy)benzenesulfonamide
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Overview
Description
3-Chloro-2-(difluoromethoxy)benzenesulfonamide is a chemical compound with the molecular formula C7H6ClF2NO3S and a molecular weight of 257.65 g/mol . It is characterized by the presence of a chloro group, a difluoromethoxy group, and a sulfonamide group attached to a benzene ring. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 3-Chloro-2-(difluoromethoxy)benzenesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chlorobenzenesulfonyl chloride and difluoromethanol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the formation of the sulfonamide bond.
Industrial Production: On an industrial scale, the production process may involve continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
3-Chloro-2-(difluoromethoxy)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions: Typical reagents include bases like sodium hydroxide or potassium carbonate, and solvents such as dimethylformamide (DMF) or dichloromethane (DCM).
Major Products: The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Chloro-2-(difluoromethoxy)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Chloro-2-(difluoromethoxy)benzenesulfonamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, leading to the modulation of their activity.
Pathways Involved: It can affect various biochemical pathways, depending on its specific interactions with cellular components.
Comparison with Similar Compounds
3-Chloro-2-(difluoromethoxy)benzenesulfonamide can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Examples include 3-Chloro-2-(trifluoromethoxy)benzenesulfonamide and 3-Chloro-2-(methoxy)benzenesulfonamide.
Properties
IUPAC Name |
3-chloro-2-(difluoromethoxy)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF2NO3S/c8-4-2-1-3-5(15(11,12)13)6(4)14-7(9)10/h1-3,7H,(H2,11,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYTQTIIECRUSRD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)OC(F)F)S(=O)(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF2NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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